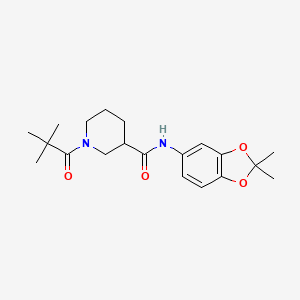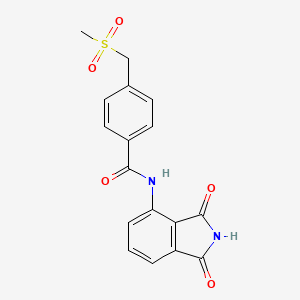![molecular formula C18H16FN5O2 B7533777 3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533777.png)
3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of a specific enzyme that plays a crucial role in various physiological and pathological processes.
Mecanismo De Acción
The mechanism of action of 3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide involves the binding of the compound to the catalytic domain of PARP, thereby inhibiting its activity. This leads to the accumulation of DNA damage and the activation of cell death pathways, particularly in cancer cells that are already under genotoxic stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide depend on the specific context of its use. In cancer cells, PARP inhibition by this compound can lead to synthetic lethality, where the combination of PARP inhibition and DNA-damaging agents results in selective killing of cancer cells. In inflammatory and neurodegenerative disorders, PARP inhibition can reduce inflammation and oxidative stress, leading to neuroprotection and improved cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide in lab experiments include its potency and selectivity for PARP inhibition, as well as its ability to induce synthetic lethality in cancer cells. However, the compound can be toxic at high concentrations, and its effects can be context-dependent, making it important to carefully design experiments and interpret results.
Direcciones Futuras
There are several future directions for the use of 3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide in scientific research. One direction is the development of more potent and selective PARP inhibitors with fewer off-target effects. Another direction is the identification of biomarkers that can predict the response of cancer cells to PARP inhibition, which can inform personalized treatment strategies. Additionally, the combination of PARP inhibitors with other targeted therapies or immunotherapies is an area of active investigation. Finally, the potential use of PARP inhibitors in non-cancer diseases, such as cardiovascular and metabolic disorders, is an emerging area of interest.
Métodos De Síntesis
The synthesis of 3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide involves the reaction of 4-fluoro-3-nitrobenzoic acid with 2-imidazol-1-ylpyridine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-N'-acetylguanidine to yield the final product. The purity of the compound can be confirmed by HPLC and NMR analysis.
Aplicaciones Científicas De Investigación
3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide has been widely used in scientific research as a potent inhibitor of a specific enzyme called poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5O2/c1-12(25)23-16-9-14(2-3-15(16)19)18(26)22-10-13-4-5-21-17(8-13)24-7-6-20-11-24/h2-9,11H,10H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORVTEZEBJCJJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)NCC2=CC(=NC=C2)N3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)


![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)


![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7533784.png)

![ethyl 6-methyl-2-[(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7533799.png)